molecular formula C14H15N3O3 B10901829 1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione CAS No. 181648-71-5

1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B10901829
CAS No.: 181648-71-5
M. Wt: 273.29 g/mol
InChI Key: LCTMHEHOIVMPAI-UHFFFAOYSA-N
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Description

The compound 1,3-dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione belongs to the barbiturate class, characterized by a 1,3-diazinane-2,4,6-trione core. Key structural features include:

  • 1,3-Dimethyl substituents: These enhance steric stability and influence lipophilicity.
  • 5-[(4-methylphenyl)amino]methylidene group: A conjugated enamine system that may confer unique electronic properties and binding interactions, distinguishing it from classical barbiturates.

Its synthesis likely involves rhodium(III)-catalyzed oxidative annulations or condensation reactions, as seen in related compounds .

Properties

CAS No.

181648-71-5

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

6-hydroxy-1,3-dimethyl-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C14H15N3O3/c1-9-4-6-10(7-5-9)15-8-11-12(18)16(2)14(20)17(3)13(11)19/h4-8,18H,1-3H3

InChI Key

LCTMHEHOIVMPAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(N(C(=O)N(C2=O)C)C)O

solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylbarbituric acid and 4-methylaniline.

    Condensation Reaction: The key step involves a condensation reaction between 1,3-dimethylbarbituric acid and 4-methylaniline in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions.

    Purification: The resulting product is purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted diazinane triones.

Scientific Research Applications

1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction or metabolic pathways, resulting in its observed effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights critical structural differences and similarities between the target compound and analogs:

Compound Name R1, R3 Substituents R5 Substituent Key Properties/Applications References
Target Compound 1,3-dimethyl [(4-methylphenyl)amino]methylidene Potential enamine-mediated reactivity
Phenobarbital (5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione) H Ethyl, phenyl Anticonvulsant; long-acting barbiturate
5-(4-Bromobenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione 1,3-dimethyl 4-bromobenzylidene Electron-withdrawing Br enhances electrophilicity
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione 1,3-diethyl 2,4,5-trimethoxybenzylidene, sulfanylidene Planar structure; sulfur substitution alters redox properties
Methohexital (5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione) 1-methyl Hex-3-yn-2-yl, prop-2-enyl Ultra-short-acting anesthetic; unsaturated side chains
Heptabarbitone (5-(cyclohepten-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione) H Cycloheptenyl, ethyl Sedative-hypnotic; bulky cycloheptenyl group

Physicochemical and Reactivity Comparisons

  • Lipophilicity: The target compound’s 4-methylphenyl group increases lipophilicity compared to phenobarbital’s phenyl group but less than bromophenyl derivatives . Methohexital’s unsaturated side chains further enhance lipid solubility, correlating with rapid CNS penetration .
  • Electronic Effects: The enamine system in the target compound may facilitate conjugation, altering UV/Vis absorption and reactivity in nucleophilic additions compared to non-conjugated analogs like phenobarbital .
  • Stability : Barbiturates with electron-withdrawing groups (e.g., bromine in ) show resistance to oxidative degradation. However, alkyl-substituted derivatives like butabarbital () are prone to gastric degradation .

Research Implications and Gaps

  • Pharmacological Data: While phenobarbital and methohexital have well-established uses , the target compound’s biological activity remains uncharacterized in the provided evidence.
  • Metabolic Pathways: Primidone’s metabolism to phenobarbital () suggests analogs with amino-methylidene groups may undergo unique biotransformations.
  • Computational Modeling: Molecular docking studies could elucidate the role of the (4-methylphenyl)amino group in receptor binding compared to phenyl or alkyl substituents.

Biological Activity

1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by a diazinane core structure and various functional groups. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in modulating metabolic pathways.

Chemical Structure and Properties

The molecular formula of 1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione is C14H15N3O3 with a molecular weight of 273.29 g/mol. The unique substituents on the diazinane ring contribute to its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes involved in metabolic processes. The specific interactions with enzymes can lead to altered activity and potentially therapeutic effects. For instance, studies have shown that similar diazinane derivatives exhibit significant tyrosine kinase inhibition, which is crucial in cancer treatment.

Table 1: Comparison of Related Compounds and Their Activities

Compound NameStructural FeaturesBiological Activity
1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trioneDiazinane core with 4-methylphenyl substituentPotential enzyme inhibitor
1,3-Dimethyl-5-phenyl-1,3-diazinane-2,4,6-trioneSimilar diazinane coreModerate biological activity
1,3-Dimethyl-5-(4-methylbenzylidene)-1,3-diazinane-2,4,6-trioneContains a benzylidene groupVarying reactivity

The mechanisms through which 1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione exerts its biological effects include:

  • Binding to Enzymes : The compound may bind to specific sites on enzymes or receptors, altering their activity.
  • Modulation of Signaling Pathways : By interacting with cellular signaling pathways, this compound could influence various physiological responses.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of compounds related to this diazinane derivative. For example:

  • Synthesis Techniques : A highly modular method for synthesizing similar compounds has been reported. Yields for these compounds ranged from 70% to 97%, indicating efficient production methods that could be applicable for large-scale synthesis.
  • Biological Evaluations : Compounds derived from the diazinane structure have demonstrated significant inhibition of tyrosine kinases in vitro. Such activities are crucial for developing new cancer therapeutics.

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